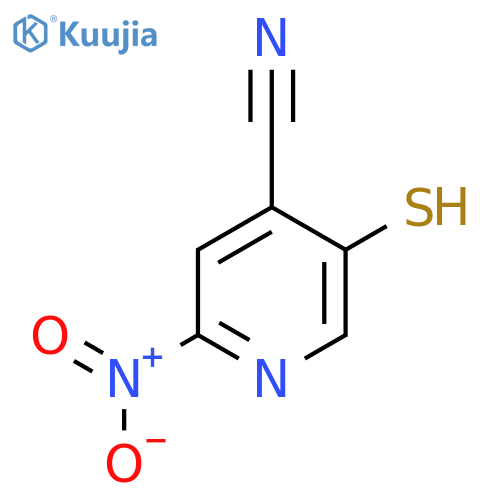

Cas no 1807069-84-6 (5-Mercapto-2-nitroisonicotinonitrile)

1807069-84-6 structure

商品名:5-Mercapto-2-nitroisonicotinonitrile

CAS番号:1807069-84-6

MF:C6H3N3O2S

メガワット:181.171919107437

CID:4903977

5-Mercapto-2-nitroisonicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Mercapto-2-nitroisonicotinonitrile

-

- インチ: 1S/C6H3N3O2S/c7-2-4-1-6(9(10)11)8-3-5(4)12/h1,3,12H

- InChIKey: LYGGLNHLFPBDKH-UHFFFAOYSA-N

- ほほえんだ: SC1=CN=C(C=C1C#N)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 231

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 83.5

5-Mercapto-2-nitroisonicotinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029008500-1g |

5-Mercapto-2-nitroisonicotinonitrile |

1807069-84-6 | 95% | 1g |

$3,097.65 | 2022-03-31 | |

| Alichem | A029008500-250mg |

5-Mercapto-2-nitroisonicotinonitrile |

1807069-84-6 | 95% | 250mg |

$960.40 | 2022-03-31 |

5-Mercapto-2-nitroisonicotinonitrile 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

1807069-84-6 (5-Mercapto-2-nitroisonicotinonitrile) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量